![molecular formula C8H7NOS B13894654 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a thiopyrano and pyridinone moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one typically involves the reaction of 6-hydroxy-thiopyrano[3,4-c]pyridine-5-carbonitrile with α-halogeno-carbonyl compounds. This reaction proceeds through the formation of O-substituted intermediates, which, upon treatment with a base, undergo cyclization to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of sorbitol from glucose.
相似化合物的比较
Similar Compounds
Thiopyrano[3,4-c]pyridines: These compounds share a similar thiopyrano ring system but differ in the position of the fused pyridine ring.
Thiophene[3,2-d]pyrimidines: These compounds have a thiophene ring fused to a pyrimidine ring and are studied for their antiviral properties.
Uniqueness
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
2,3-dihydrothiopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5H,2,4H2 |
InChI 键 |
MKNKMOHKBJVDDW-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C(C1=O)C=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



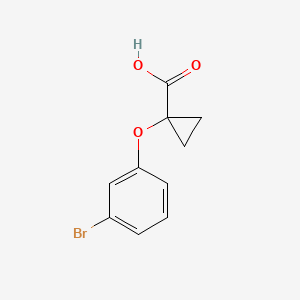
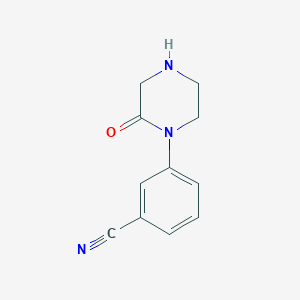
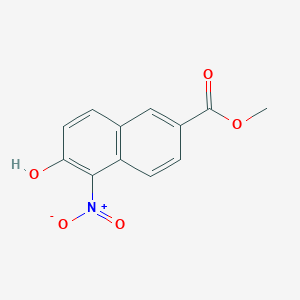
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)


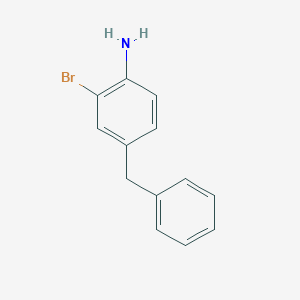

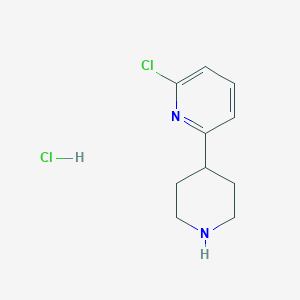
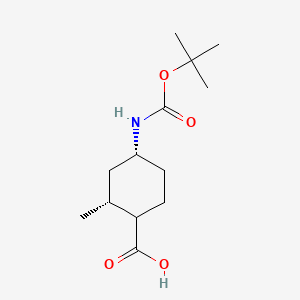
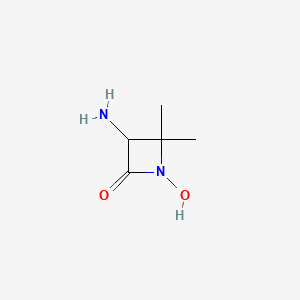
![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
